molecular formula C11H12INO3 B5186931 4-(allyloxy)-3-iodo-5-methoxybenzamide

4-(allyloxy)-3-iodo-5-methoxybenzamide

Cat. No.: B5186931
M. Wt: 333.12 g/mol
InChI Key: DDTLHTRRRKDUFV-UHFFFAOYSA-N
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Description

4-(allyloxy)-3-iodo-5-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an allyloxy group, an iodine atom, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(allyloxy)-3-iodo-5-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Iodination: The iodination of the aromatic ring can be carried out using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite.

    Methoxylation: The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base.

    Amidation: The final step involves the formation of the benzamide by reacting the iodinated and methoxylated intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(allyloxy)-3-iodo-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide, thiourea, or potassium cyanide in polar solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding hydrogenated compound.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-(allyloxy)-3-iodo-5-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(allyloxy)-3-iodo-5-methoxybenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(allyloxy)-3-iodo-5-methoxybenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

3-iodo-5-methoxy-4-prop-2-enoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO3/c1-3-4-16-10-8(12)5-7(11(13)14)6-9(10)15-2/h3,5-6H,1,4H2,2H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTLHTRRRKDUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)N)I)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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